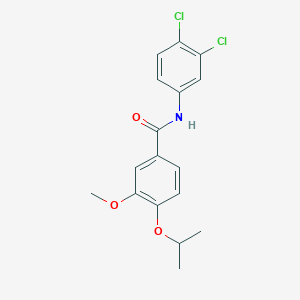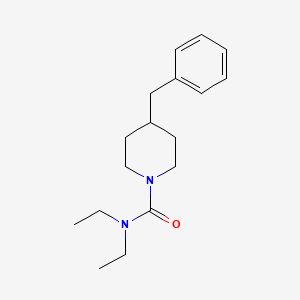![molecular formula C19H18ClNO2S B4760135 N-[1-(4-chlorophenyl)propyl]naphthalene-2-sulfonamide](/img/structure/B4760135.png)
N-[1-(4-chlorophenyl)propyl]naphthalene-2-sulfonamide
Descripción general
Descripción
N-[1-(4-chlorophenyl)propyl]naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)propyl]naphthalene-2-sulfonamide typically involves the following steps:
Formation of the Naphthalene-2-sulfonyl Chloride: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions to produce naphthalene-2-sulfonyl chloride.
Nucleophilic Substitution: The naphthalene-2-sulfonyl chloride is then reacted with 1-(4-chlorophenyl)propylamine in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-chlorophenyl)propyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[1-(4-chlorophenyl)propyl]naphthalene-2-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. It can serve as a lead compound for the development of new drugs.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[1-(4-chlorophenyl)propyl]naphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2-sulfonamide: Lacks the chlorophenyl group, resulting in different chemical and biological properties.
N-(4-chlorophenyl)sulfonamide: Lacks the naphthalene ring, leading to variations in its reactivity and applications.
Naphthalene-1-sulfonamide: The sulfonamide group is attached at a different position on the naphthalene ring, affecting its chemical behavior.
Uniqueness
N-[1-(4-chlorophenyl)propyl]naphthalene-2-sulfonamide is unique due to the presence of both the naphthalene ring and the chlorophenyl group
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)propyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2S/c1-2-19(15-7-10-17(20)11-8-15)21-24(22,23)18-12-9-14-5-3-4-6-16(14)13-18/h3-13,19,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXNGYWKJGBUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-3-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B4760057.png)
![3-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B4760065.png)
![4,5-dimethoxy-2-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4760069.png)
![1-acetyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4760072.png)
![2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}-N~1~-(4-METHOXY-2-NITROPHENYL)ACETAMIDE](/img/structure/B4760077.png)
![(5Z)-5-({5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4760082.png)
![N-[5-(TERT-BUTYL)-2-METHOXYPHENYL]-4-CHLORO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4760095.png)




![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4760130.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4760134.png)

